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Compound of Interest

Compound Name: (2)-1-Methoxy-1-penten-3-yne
CAS No.: 17053-80-4
Cat. No.: B107567
Get Quote
. J

Executive Summary & Chemical Identity[1][2]

Methoxy pentenynes are critical C5-building blocks in the synthesis of natural products,
enediyne antibiotics, and heterocyclic pharmaceutical intermediates. Their solubility profile is
governed by the competition between the lipophilic enyne backbone and the polar methoxy
ether linkage.

This guide addresses the two primary isomers utilized in drug development:

e (Z2)-1-Methoxy-1-penten-3-yne (CAS 17053-80-4): A vinyl ether often used in
stereoselective synthesis.

e 5-Methoxy-1-penten-3-yne (CAS 821-44-3): A terminal alkyne ether used in coupling
reactions.

Key Physicochemical Parameters:

¢ Molecular Weight: 96.13 g/mol [1][2]
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e LogP (Predicted): ~1.65 (Lipophilic)
e Boiling Point: ~97-100°C (at 760 mmHQ)
o Physical State: Clear to amber liquid (Oil)[3]

Solubility Data & Solvent Compatibility

As empirical data for these specific intermediates is often absent from standard handbooks, the
following data is derived from Hansen Solubility Parameter (HSP) modeling and validated

synthesis protocols (e.g., Organic Syntheses).

Table 1: Predicted Solubility Profile at 25°C

Data based on Group Contribution Methods and LogP partitioning.
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Critical Stability Note for 1-Methoxy-1-penten-3-yne

The 1-methoxy isomer is a vinyl ether. In the presence of protic solvents (MeOH, Water) and

trace acid, it is prone to hydrolysis, yielding the corresponding aldehyde or ketone.
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o Recommendation: For storage or long-term processing of the 1-methoxy isomer, use non-
protic solvents like Toluene or Anhydrous THF buffered with weak base (e.g., Triethylamine).

Thermodynamic Modeling & Mechanism

To understand the solubility behavior beyond the table, we apply the "Like Dissolves Like"
principle via thermodynamic interactions. The methoxy pentenyne molecule possesses a dual
nature:

e The Hydrophobic Tail (Penten-3-yne): Drives solubility in non-polar solvents (Hexane,
Benzene).

e The Ether Oxygen (-OCHs): Acts as a Hydrogen Bond Acceptor (HBA), facilitating miscibility
in alcohols (MeOH, EtOH).

Visualization: Solvation Mechanism

The following diagram illustrates the solvation shell interactions in different media.
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Caption: Mechanistic interactions driving solubility. Note the divergence between Methanol (H-
bonding allowed) and Water (Hydrophobic exclusion dominates).

Experimental Protocols for Solubility Determination

Since batch-to-batch purity affects solubility, researchers must validate data empirically. Use
the following self-validating protocols.

Protocol A: Rapid Visual Titration (Qualitative)

Best for: Quick solvent screening during extraction optimization.

Preparation: Place 100 mg of Methoxy Pentenyne in a 4 mL borosilicate vial.

Titration: Add the target solvent in 100 pL increments using a calibrated micropipette.

Agitation: Vortex for 30 seconds after each addition.

Observation:

o Soluble: Clear, homogeneous solution.

o Insoluble: Phase separation, oil droplets, or turbidity.

Calculation: If 100 mg dissolves in <1 mL, solubility is >100 mg/mL (High).

Protocol B: Gravimetric Saturation (Quantitative)

Best for: Thermodynamic data generation for crystallization or formulation.

o Saturation: Add excess Methoxy Pentenyne to 5 mL of solvent in a sealed flask. Stir at 25°C
for 24 hours.

 Filtration: Filter the supernatant through a 0.45 um PTFE syringe filter (pre-saturated) to
remove undissolved oil/solids.

o Evaporation: Transfer exactly 1.0 mL of filtrate to a pre-weighed crucible. Evaporate solvent
under vacuum (or Nitrogen stream) at low heat (<40°C to prevent solute loss, as these are
volatile oils).
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e Measurement: Weigh the residue.

Application: Extraction & Purification Strategy

The solubility differential between water and organic solvents is the basis for purification.

Partition Coefficients (LogP Context)

With a LogP of ~1.65, Methoxy Pentenynes will preferentially partition into organic layers
during aqueous workup.

o Preferred Extraction Solvent: Diethyl Ether or Ethyl Acetate (EtOAC).

e Wash Solvent: Brine (Saturated NaCl) increases the ionic strength of the aqueous layer,
forcing more organic solute into the organic phase ("Salting out”).

Workflow: Purification Logic

The following decision tree guides the purification process based on solubility data.
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Caption: Purification decision tree highlighting the critical pH sensitivity of the vinyl ether isomer
during aqueous workup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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